molecular formula C21H22N2OS B5752181 1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE

1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5752181
M. Wt: 350.5 g/mol
InChI Key: QMSDIUZGMAXDBK-UHFFFAOYSA-N
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Description

1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a piperazine ring substituted with a dimethylphenyl group. The intricate arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiophene core, followed by the introduction of the piperazine ring and subsequent functionalization with the dimethylphenyl group. Key steps in the synthesis may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Functionalization with Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the dimethylphenyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of functional groups such as ketones or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects in treating diseases. It may act as a lead compound in drug discovery and development.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone
  • 1-Benzothiophen-3-yl[4-(2-chlorophenyl)piperazin-1-yl]methanone
  • 1-Benzothiophen-3-yl[4-(2-methylphenyl)piperazin-1-yl]methanone

Uniqueness

1-BENZOTHIOPHEN-3-YL[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]METHANONE is unique due to the presence of the dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-benzothiophen-3-yl-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-15-7-8-16(2)19(13-15)22-9-11-23(12-10-22)21(24)18-14-25-20-6-4-3-5-17(18)20/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSDIUZGMAXDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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